molecular formula C17H19FN4O2 B2806394 N-(4-fluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251559-47-3

N-(4-fluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2806394
CAS No.: 1251559-47-3
M. Wt: 330.363
InChI Key: AQNBGVPXYCIROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a dihydropyrimidinone derivative featuring:

  • A 1,6-dihydropyrimidin-6-one core substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 2.
  • An acetamide side chain linked to the N1 position of the dihydropyrimidinone, terminating in a 4-fluorophenyl group.

The pyrrolidinyl group may enhance solubility, while the fluorophenyl moiety could influence lipophilicity and target binding.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-10-16(24)22(17(19-12)21-8-2-3-9-21)11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNBGVPXYCIROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structural characteristics that contribute to its pharmacological effects.

Structural Characteristics

The compound features a pyrimidine core with an acetamide group and a fluorophenyl substituent. The presence of multiple functional groups enhances its potential for diverse chemical interactions, which is crucial for its biological activity.

Feature Description
Molecular FormulaC18H20FN4O2
Molecular Weight378.38 g/mol
Key Structural ComponentsPyrimidine ring, acetamide group

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In particular, studies have demonstrated that derivatives containing the pyrimidine moiety can inhibit the growth of various cancer cell lines.

  • VEGFR-2 Inhibition : A study highlighted that derivatives with a 4-fluorophenyl group showed potent VEGFR-2 inhibitory activity, with IC50 values as low as 64.8 nM for some analogs . This suggests that similar compounds may also exhibit strong antiangiogenic properties.
  • Cell Line Studies : In vitro studies have shown that compounds structurally related to this acetamide inhibit cell proliferation in prostate cancer (PC-9) and hepatocellular carcinoma (HCC827) cell lines . The efficacy of these compounds suggests a promising avenue for further research into their mechanisms of action.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, particularly targeting pathways involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting that this compound could also promote programmed cell death through various signaling pathways.

Case Studies

Several studies have focused on the biological activity of pyrimidine derivatives similar to this compound:

  • Study on Pyrimidine Derivatives : A recent investigation synthesized various pyrimidine derivatives and evaluated their anticancer activity. Compounds with specific substitutions exhibited enhanced growth inhibition against lung cancer cells .
  • Comparative Analysis : A comparative study assessed the anticancer efficacy of several pyrimidine derivatives, revealing that those with electron-withdrawing groups (like fluorine) showed improved potency against cancer cell lines compared to their unsubstituted counterparts.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The dihydropyrimidinone core is a common feature among analogs, but substitutions at positions 2 and 4 critically differentiate activity and properties:

Compound Name Core Structure Position 2 Substituent Position 4 Substituent
Target Compound Dihydropyrimidinone Pyrrolidin-1-yl Methyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide Dihydropyrimidinone Thioether (-S-) Methyl
BG14882 Dihydropyrimidinone - 4-Fluorophenyl
  • Pyrrolidin-1-yl vs.
  • Methyl vs. Fluorophenyl at Position 4 : BG14882’s 4-fluorophenyl substitution on the core could enhance aromatic stacking interactions in binding pockets, unlike the methyl group in the target compound .

Acetamide Side Chain Variations

The acetamide side chain’s terminal aryl group influences target selectivity and pharmacokinetics:

Compound Name Acetamide Substituent Key Feature
Target Compound 4-Fluorophenyl Moderate lipophilicity, electronegativity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide 4-Phenoxy-phenyl Bulky substituent, reduced solubility
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole-2-yl Planar heterocycle, potential intercalation
BG14882 4-Sulfamoylphenyl Polar sulfonamide group, enhanced solubility
  • Fluorophenyl vs. Sulfamoylphenyl : The sulfamoyl group in BG14882 introduces hydrogen-bonding capability, likely improving aqueous solubility compared to the target compound’s fluorophenyl group .
  • Benzothiazole vs. Dihydropyrimidinone: Benzothiazole-containing analogs (e.g., ) may exhibit distinct binding modes due to their rigid, planar structure.

Research Implications

While direct pharmacological data are unavailable, structural trends suggest:

  • Pyrrolidinyl Advantage: The target compound’s pyrrolidinyl group could improve bioavailability over thioether or non-heterocyclic analogs.
  • Fluorophenyl Specificity: The 4-fluorophenyl moiety may balance lipophilicity and target affinity compared to bulkier (e.g., phenoxy) or polar (e.g., sulfamoyl) groups.

Further studies should prioritize synthesizing the target compound and evaluating its bioactivity against kinase targets or microbial pathogens.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves multi-step reactions, including condensation of fluorophenyl derivatives with pyrrolidine-substituted dihydropyrimidine precursors. Critical parameters include:

  • Reaction conditions : Temperature (e.g., 80–120°C for cyclization), solvent choice (polar aprotic solvents like DMF or NMP), and catalyst use (e.g., p-toluenesulfonic acid for acid-catalyzed steps) .
  • Yield optimization : Techniques like continuous flow reactors and high-throughput screening reduce side reactions and improve scalability .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .

Q. How can the compound's structural integrity be validated post-synthesis?

Methodological validation includes:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 12.45 ppm for NH protons, δ 2.21 ppm for methyl groups) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomeric forms .

Q. What stability studies are critical for handling this compound in biological assays?

  • pH stability : Test solubility and degradation in buffers (pH 3–10) via HPLC .
  • Thermal stability : Monitor decomposition at 25–60°C using TGA/DSC .
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation under ambient and controlled lighting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Compare enzyme inhibition (e.g., IC₅₀ values) across kinase panels to rule off-target effects .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity .
  • Crystallographic studies : Co-crystallize the compound with target enzymes (e.g., kinases) to validate binding modes .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize derivatives with modifications to the pyrrolidine ring (e.g., piperidine or morpholine substitutions) and test potency .
  • 3D-QSAR modeling : Use molecular docking (AutoDock Vina) and CoMFA to predict substituent effects on binding affinity .
  • Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., pyrimidine carbonyl) and hydrophobic interactions (fluorophenyl group) .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .
  • BBB permeability : Employ MDCK-MDR1 monolayers to predict CNS penetration .

Notes for Methodological Rigor

  • Contradiction mitigation : Cross-validate biological data using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .
  • Synthetic reproducibility : Document reaction parameters (e.g., degassing steps, inert atmosphere) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.